1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide
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Overview
Description
1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a thiophene ring, an isothiochromene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the Castagnoli–Cushman reaction, which is a versatile [4+2]-type cyclocondensation of α-C-H-acidic cyclic anhydrides with imines . This reaction can be performed using homophthalic acid monoesters and various electron-withdrawing groups in the α-position . The reaction conditions often include the use of CDI (carbonyldiimidazole) or acetic anhydride as activating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-oxo-N-(2-oxo-2-(thiophen-2-yl)ethyl)isochroman-3-carboxamide
- 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives
Uniqueness
1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide is unique due to its specific combination of a thiophene ring, an isothiochromene core, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-oxo-N-(2-thiophen-2-ylethyl)isothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c18-15(17-8-7-12-5-3-9-20-12)14-10-11-4-1-2-6-13(11)16(19)21-14/h1-6,9-10H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSXUCFLGBYUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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